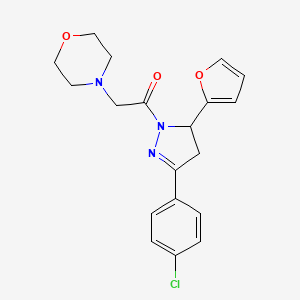

![molecular formula C22H23ClN4O3 B2405773 5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775513-23-9](/img/structure/B2405773.png)

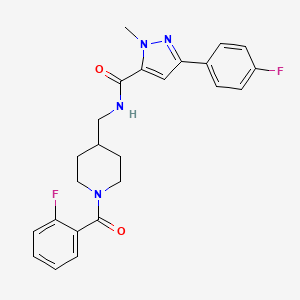

5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- This compound has shown promising antibacterial and antifungal properties. It was synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. Alkylation with different alkyl/aryl halides yielded a series of novel compounds, which were then screened for antimicrobial activity .

- The benzimidazolone core structure, present in this compound, is known for its diverse biological activities, including inhibition of bacterial growth. The presence of a piperidine residue on the aromatic nitrogen enhances its effectiveness against bacteria .

- Benzimidazolone derivatives, such as this compound, have been associated with anti-inflammatory and central nervous system (CNS) inhibitory effects. These properties make them interesting candidates for drug development in areas related to neurology and inflammation .

- Compounds containing the benzimidazolone-piperidine nucleus have been explored for their potential in treating glaucoma and mental disorders. Their pharmacological properties make them relevant for ocular health and neurological conditions .

- Some benzimidazolone derivatives exhibit properties relevant to type 2 diabetes and obesity treatment. While more research is needed, these compounds could contribute to therapeutic strategies in metabolic disorders .

- Benzimidazolone-based compounds have been investigated for various other activities, including ORL1-receptor agonism, antimuscarinic effects, and treatment of emesis. Their diverse pharmacological profiles make them intriguing subjects for further study .

Antimicrobial Activity

Anti-Inflammatory and CNS-Inhibitory Effects

Treatment of Glaucoma and Mental Disorders

Type 2 Diabetes and Obesity Management

Other Pharmacological Activities

Mechanism of Action

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been found to target proteins like serine/threonine-protein kinase b-raf . This protein plays a crucial role in regulating cell growth .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other piperidine derivatives, it may interact with its target protein and modulate its activity . This could lead to changes in cellular processes controlled by the target protein.

Biochemical Pathways

If the compound does indeed target serine/threonine-protein kinase b-raf, it could potentially influence the mapk/erk pathway, which is involved in cell division, differentiation, and secretion .

Pharmacokinetics

Piperidine derivatives are generally known to have good bioavailability and can cross the blood-brain barrier .

Result of Action

If it does indeed target serine/threonine-protein kinase b-raf, it could potentially influence cell growth and proliferation .

properties

IUPAC Name |

3-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3/c1-30-17-8-6-15(7-9-17)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)18-4-2-3-5-19(18)23/h2-9,16H,10-14H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTKGXLOLBGUNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)

![(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405698.png)

![N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2405700.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2405704.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)

![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)

![N-[(4-methoxyphenyl)methyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2405713.png)